3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-8-12(15(21)18-16)13-10(2)19-20(14(13)17-9)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBUYCQXEPNVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired pyrazolopyridine core . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. Studies show that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that these compounds could effectively target specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties : Another significant application of this compound is its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property makes it a candidate for developing new anti-inflammatory drugs .
Neuroprotective Effects : The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Material Science Applications
Organic Electronics : The unique electronic properties of pyrazolo[3,4-b]pyridine compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
Polymer Composites : Incorporating 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine into polymer matrices enhances the mechanical and thermal properties of the resulting composites. This application is particularly relevant in creating materials for aerospace and automotive industries where high-performance materials are essential .
Analytical Chemistry Applications
Spectroscopic Analysis : The compound has been employed as a standard reference in various spectroscopic techniques such as UV-Vis and NMR spectroscopy. Its distinct spectral features allow researchers to identify and quantify similar compounds in complex mixtures .
Chromatography : In chromatographic applications, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine serves as a useful marker for method validation and quality control in pharmaceutical formulations. Its stability under various conditions makes it an ideal candidate for use in high-performance liquid chromatography (HPLC) .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrazolo Compounds | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM. |
| Neuroprotective Effects of Pyrazolo Derivatives | Neuropharmacology | Showed reduced oxidative stress markers in neuronal cells treated with the compound. |
| Organic Electronics Using Pyrazolo Compounds | Material Science | Achieved enhanced charge mobility in OLED devices incorporating the compound. |
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Key Observations :
Biological Activity
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 256.32 g/mol
- SMILES Notation : CC(C)N1C(=O)N(N=C(C)C)C2=C(C=CC=C2)C=N1
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine have shown activity against various viruses:
- Tobacco Mosaic Virus (TMV) : In vivo studies demonstrated that certain derivatives exhibited higher antiviral activities than commercial agents like ningnanmycin. The curative activity reached up to 56.8% at a concentration of 500 µg/mL .
- Herpes Simplex Virus (HSV) : Compounds evaluated in primary screenings indicated significant anti-HSV-1 activity, suggesting that modifications to the pyrazolo structure can enhance efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been investigated. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Some derivatives showed promising results in suppressing COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been explored extensively:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer). Certain compounds demonstrated significant cytotoxic effects with IC values in the low micromolar range .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
The compound is synthesized via cyclocondensation and catalytic reactions. For example, trifluoroacetic acid (TFA) is used as a catalyst in toluene under reflux conditions. Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and substituted pyrazol-5-amine precursors are reacted to form the pyrazolo[3,4-b]pyridine core, followed by hydrazide functionalization . Key steps include monitoring reaction progress via TLC and purification via recrystallization.
Basic: What analytical techniques are critical for characterizing this compound post-synthesis?
Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazide proton environments .
- IR spectroscopy to identify carbonyl (C=O) and N-H stretches in the hydrazide moiety .
- X-ray crystallography (using SHELX programs) for resolving molecular geometry and hydrogen-bonding patterns .
- UV-Vis spectroscopy to assess electronic transitions in the aromatic system .
Advanced: How can researchers optimize synthetic yield when encountering by-products or low purity?
By-product formation (e.g., oxetanes or acetylated derivatives) can arise during cyclization. Optimization strategies include:
- Adjusting solvent polarity (e.g., switching from toluene to DMF for better solubility).
- Modifying catalyst loading (e.g., reducing TFA from 30 mol% to 10 mol% to minimize side reactions).
- Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification .
Advanced: How should contradictions in biological activity data (e.g., IC₅₀ variability) be addressed?
Discrepancies in cytotoxicity or EGFR-TK inhibition (e.g., IC₅₀ ranging from 1.45 to 54.19 µM across cell lines) may stem from:
- Cell line specificity : Validate assays using multiple lines (e.g., HEPG-2 vs. HCT-116) .
- Compound purity : Confirm >95% purity via HPLC before testing.
- Assay conditions : Standardize ATP concentrations and incubation times in kinase inhibition assays .
Advanced: What computational approaches are used to study its EGFR-TK inhibitory mechanism?
Molecular docking (e.g., AutoDock Vina) is employed to model interactions between the compound’s hydrazide group and EGFR’s ATP-binding pocket. Key parameters include:
- Binding affinity scores (∆G) compared to reference inhibitors like erlotinib.
- Hydrogen-bonding analysis with residues such as Met793 and Thr854 .
Advanced: How do hydrogen-bonding patterns influence its crystallographic stability?
Graph set analysis (e.g., Etter’s rules) reveals intermolecular N-H···O and C-H···π interactions in the crystal lattice. These patterns stabilize the structure and influence solubility. SHELXL refinement parameters (R-factor < 0.05) ensure accurate hydrogen-bond assignment .
Basic: What biological activities have been reported for this compound?
It exhibits:
- Anticancer activity : IC₅₀ values of 1.45–3.65 µM against MCF-7 and HEPG-2 cells.
- EGFR-TK inhibition : IC₅₀ = 8.27–19.03 µM, comparable to first-generation kinase inhibitors .
Advanced: What strategies enhance bioactivity through hydrazide moiety modification?
Derivatization approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
